1-methyl-4-oxo-4,5-dihydro-1H-imidazole-5-carboxamide
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Overview
Description
1-methyl-4-oxo-4,5-dihydro-1H-imidazole-5-carboxamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by a methyl group at the 1-position, a keto group at the 4-position, and a carboxamide group at the 5-position. These structural features contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-oxo-4,5-dihydro-1H-imidazole-5-carboxamide typically involves the condensation of glyoxal with ammonia, followed by further functionalization steps. One common method is the reaction of glyoxal with ammonia to form imidazole, which is then methylated and oxidized to introduce the keto group.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields. Catalysts and solvents are carefully selected to optimize the reaction rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1-methyl-4-oxo-4,5-dihydro-1H-imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-methyl-4-oxo-4,5-dihydro-1H-imidazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-methyl-4-oxo-4,5-dihydro-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various metabolic pathways, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with a simpler structure.
1-methylimidazole: Lacks the keto and carboxamide groups.
4,5-dihydro-1H-imidazole-5-carboxamide: Lacks the methyl and keto groups[][8].
Uniqueness
1-methyl-4-oxo-4,5-dihydro-1H-imidazole-5-carboxamide is unique due to the presence of both the keto and carboxamide groups, which confer distinct chemical reactivity and biological activity compared to its simpler analogs .
Properties
Molecular Formula |
C5H7N3O2 |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
3-methyl-5-oxo-4H-imidazole-4-carboxamide |
InChI |
InChI=1S/C5H7N3O2/c1-8-2-7-5(10)3(8)4(6)9/h2-3H,1H3,(H2,6,9) |
InChI Key |
QJFAFQMLARNVIN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=O)C1C(=O)N |
Origin of Product |
United States |
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